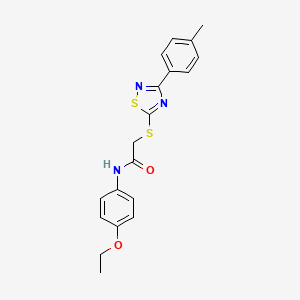

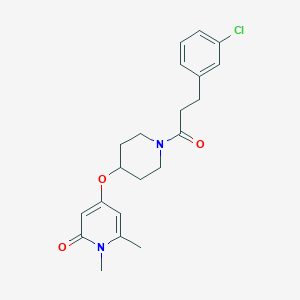

![molecular formula C20H16FN5OS B2942066 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852374-55-1](/img/structure/B2942066.png)

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a chemical compound with the molecular formula C13H12FN5O . It is a derivative of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .

Synthesis Analysis

The synthesis of this compound and its analogues can be achieved through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C13H12FN5O . Further details about its structure could not be found in the available resources.Applications De Recherche Scientifique

Cancer Therapeutics

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety have been explored for their potential as cancer therapeutics . They have shown promising results as kinase inhibitors, which are crucial in the regulation of cancer cell growth and proliferation . The ability to inhibit c-Met kinase, in particular, is significant because this enzyme is often overexpressed in various cancers and is associated with poor prognosis .

Antimicrobial Agents

The structural complexity of triazolopyridazin derivatives lends itself to the exploration of antimicrobial properties . These compounds can be designed to interact with bacterial enzymes or proteins, potentially leading to the development of new antibiotics that can combat resistant strains of bacteria .

Enzyme Inhibition

The triazolopyridazin scaffold is also being investigated for its role in enzyme inhibition . It can be tailored to inhibit specific enzymes that are involved in disease processes, such as carbonic anhydrase inhibitors for glaucoma treatment or cholinesterase inhibitors for Alzheimer’s disease .

Anti-inflammatory and Analgesic Applications

Due to the potential for interaction with biological pathways, these compounds may have anti-inflammatory and analgesic applications . They could be developed into drugs that reduce inflammation or act as pain relievers without the side effects associated with current medications .

Antioxidant Properties

Research into the antioxidant properties of triazolopyridazin derivatives is ongoing. As antioxidants, they could help in neutralizing free radicals, which are implicated in aging and various diseases, including neurodegenerative disorders .

Antiviral Activity

The triazolopyridazin core can be modified to target viral proteins, offering a pathway to develop antiviral drugs . These could be particularly useful in the treatment of emerging viral infections where there is a lack of effective therapy .

Mécanisme D'action

Target of Action

Many compounds with a triazolo-pyridazine structure have been found to inhibit various enzymes. For example, some are known to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .

Mode of Action

These inhibitors typically work by binding to the active site of their target enzyme, preventing it from catalyzing its usual reactions .

Biochemical Pathways

In the case of DPP-IV inhibitors, they affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure and the characteristics of the organism it’s administered to. Some triazolo-pyridazine compounds have been found to have good oral bioavailability .

Result of Action

The ultimate effects of a compound at the molecular and cellular levels depend on its specific targets and mode of action. DPP-IV inhibitors, for example, can help to lower blood glucose levels .

Propriétés

IUPAC Name |

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS/c1-13-5-2-3-8-16(13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-6-4-7-15(21)11-14/h2-11H,12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQMACWLRZBBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2941987.png)

![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2941994.png)

![3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2941995.png)

![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)

![(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2942001.png)

![1-[2-Chloro-5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpiperazine](/img/structure/B2942002.png)

![(3-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2942005.png)